![molecular formula C19H27N3O3 B4137857 N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide](/img/structure/B4137857.png)
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide
Vue d'ensemble
Description
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized by a team of researchers at Allen and Hanburys in the United Kingdom in the 1970s. AH-7921 has been found to be a potent analgesic, and as such, it has been the subject of scientific research for its potential use in pain management.
Mécanisme D'action
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide acts as a selective agonist at the mu-opioid receptor, which is involved in the modulation of pain. It has been found to be more selective for the mu-opioid receptor than other opioids such as morphine, which may contribute to its lower potential for addiction and abuse.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide has been found to have a number of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. In addition, it has been found to increase the release of dopamine, which may contribute to its analgesic effect.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide has a number of advantages for use in lab experiments. It is a potent analgesic, and as such, it can be used to study the mechanisms of pain. In addition, it has a lower potential for addiction and abuse compared to other opioids, which may make it a safer alternative for use in lab experiments. However, its use is limited by its potential toxicity and the need for specialized equipment and training to handle it safely.
Orientations Futures
There are a number of future directions for research on N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide. One area of research is the development of new analgesic drugs based on the structure of N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide. Another area of research is the study of the mechanisms of action of N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide, which may lead to the development of new treatments for pain. Finally, research is needed to determine the long-term safety and efficacy of N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide for use in pain management.
Applications De Recherche Scientifique
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide has been the subject of scientific research for its potential use as an analgesic drug. Studies have shown that it has a potent analgesic effect, and it has been found to be effective in reducing pain in animal models. In addition, it has been found to have a lower potential for addiction and abuse compared to other opioids such as morphine.
Propriétés
IUPAC Name |
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(21-16-9-5-2-6-10-16)14-11-12-17(18(13-14)22(24)25)20-15-7-3-1-4-8-15/h11-13,15-16,20H,1-10H2,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXONRUDROVDYLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.